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Kitasamycin tartrate - 37280-56-1

Kitasamycin tartrate

Catalog Number: EVT-272009
CAS Number: 37280-56-1
Molecular Formula: C40H67NO18
Molecular Weight: 850.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kitasamycin Tartrate is a macrolide antibiotic. [] It is a salt form of Kitasamycin, enhancing its solubility and bioavailability. Research on Kitasamycin Tartrate focuses on its potential for treating various bacterial infections, particularly those caused by Mycoplasma species. [, , ]

Doxycycline Hydrate

  • Relevance: A study investigated the in vitro interaction between kitasamycin tartrate and doxycycline hydrate, revealing a synergistic effect against Mycoplasma infections in poultry and swine. This synergy suggests a potential benefit in combining these compounds for enhanced therapeutic outcomes.

Erythromycin

  • Relevance: Research directly compared the efficacy of kitasamycin tartrate and erythromycin in treating mycoplasmal pneumonia. Kitasamycin tartrate demonstrated comparable effectiveness with a more favorable gastrointestinal side effect profile, suggesting it could be a potential alternative to erythromycin.

Tylosin Tartrate

  • Relevance: While not directly compared in the provided research, tylosin tartrate is structurally and functionally similar to kitasamycin tartrate. Both belong to the macrolide class and exhibit activity against Mycoplasma species. The research highlights the susceptibility of Mycoplasma strains to macrolide antibiotics, suggesting potential overlapping therapeutic applications for both tylosin tartrate and kitasamycin tartrate.

Spiramycin Adipate

  • Relevance: Similar to tylosin tartrate, spiramycin adipate was included in a study examining the susceptibility of bovine Mycoplasma strains to various antibiotics. The findings indicated that spiramycin adipate exhibited a strong growth-inhibiting effect on these strains, positioning it as a potentially relevant compound alongside kitasamycin tartrate within the context of treating Mycoplasma infections in veterinary settings.

Tartaric Acid

  • Relevance: Tartaric acid is a key component of kitasamycin tartrate. Research focused on optimizing the salt-forming process of kitasamycin tartrate, highlighting the impact of tartaric acid content on the physicochemical properties of the final product. This underscores the direct relevance of tartaric acid in ensuring the quality and effectiveness of kitasamycin tartrate formulations.
Source and Classification

Kitasamycin tartrate is classified as a macrolide antibiotic. It is produced by the fermentation of Streptomyces kitasatoensis, a soil-dwelling actinobacterium. The compound exhibits antimicrobial activity against a wide range of pathogens, making it valuable in both veterinary and human medicine . The chemical formula for kitasamycin tartrate is C35H59NO13C_{35}H_{59}NO_{13} with a molar mass of approximately 701.851 g/mol .

Synthesis Analysis

The synthesis of kitasamycin tartrate involves the fermentation of Streptomyces kitasatoensis in nutrient-rich media. The process typically includes:

  1. Cultivation: The bacterium is grown in a medium containing assimilable carbon and nitrogen sources, along with mineral salts.
  2. Induction of Antibiotic Production: Specific amino acids like leucine or valine may be added to enhance the yield of kitasamycin.
  3. Extraction: Once a significant amount of antibiotic accumulates in the fermentation broth, it is extracted using solvents such as ethyl acetate. The extract is then dried to isolate the antibiotic complex .

A recent method involves using an aqueous phase preparation technique to create molecularly imprinted polymers for kitasamycin tartrate, which enhances its separation and purification processes .

Molecular Structure Analysis

Kitasamycin tartrate's molecular structure features a large lactone ring characteristic of macrolides, which is essential for its biological activity. The compound has multiple hydroxyl groups and a complex arrangement of carbon atoms that contribute to its solubility and interaction with bacterial ribosomes .

Key structural details include:

  • Chemical Formula: C35H59NO13C_{35}H_{59}NO_{13}
  • Molecular Weight: Approximately 701.851 g/mol
  • Functional Groups: Hydroxyl (–OH) groups, which are critical for solubility and biological activity.
Chemical Reactions Analysis

Kitasamycin tartrate participates in various chemical reactions typical of macrolide antibiotics:

  1. Hydrolysis: Under acidic or basic conditions, kitasamycin can undergo hydrolysis, affecting its stability and efficacy.
  2. Complex Formation: Kitasamycin can form complexes with metal ions or other compounds, which can influence its antimicrobial activity .
  3. Degradation Reactions: Environmental factors can lead to degradation products that may exhibit different biological activities.

These reactions are important for understanding both the stability of kitasamycin tartrate in formulations and its environmental impact.

Mechanism of Action

Kitasamycin tartrate exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 23S ribosomal ribonucleic acid within the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step during protein synthesis, effectively halting bacterial growth .

The mechanism can be summarized as follows:

  • Binding Site: 23S rRNA in the 50S ribosomal subunit.
  • Action: Inhibition of peptide chain elongation during translation.
Physical and Chemical Properties Analysis

Kitasamycin tartrate exhibits several notable physical and chemical properties:

  • Appearance: White to light yellowish powder.
  • Solubility: Highly soluble in water, methanol, and ethanol .
  • Stability: Sensitive to hydrolysis; proper storage conditions are required to maintain efficacy.

These properties are crucial for formulating effective pharmaceutical preparations.

Applications

Kitasamycin tartrate has several scientific applications:

  1. Antimicrobial Therapy: Used primarily as an antibiotic in both human and veterinary medicine due to its broad-spectrum activity against various pathogens.
  2. Research Applications: Investigated for its role in studying protein synthesis mechanisms and antibiotic resistance.
  3. Environmental Studies: Recent studies focus on the removal of kitasamycin from environmental samples using molecularly imprinted polymers, highlighting its potential impact on ecosystems .
Biosynthesis and Microbial Engineering of Kitasamycin Tartrate

Genomic and Metabolic Pathways in Streptomyces kitasatoensis

The kitasamycin biosynthetic gene cluster (BGC) spans >80 kb in the S. kitasatoensis genome and encodes:

  • Type I polyketide synthases (PKSs): Modular enzymes (e.g., KitA-I, KitA-II, KitA-III) that assemble the 16-membered lactone core [7] [8].
  • Glycosyltransferases (KitB, KitC): Attach mycarose and mycinose sugars to the aglycone core [2].
  • Acyltransferases: Tailor the C3 position with variable acyl groups (e.g., isovaleryl, butyryl) [8].

Precursor Supply Pathways:

  • Acetate and propionate: Primary building blocks activated to malonyl-CoA and methylmalonyl-CoA for PKS chain elongation [8].
  • Amino acid-derived acyl groups: L-Valine and L-leucine provide isobutyryl-CoA and isovaleryl-CoA, respectively, for side-chain decoration (Table 1) [8].

Table 1: Precursor Amino Acids and Their Roles in Kitasamycin Biosynthesis

Amino AcidMetabolite DerivedKitasamycin ComponentEffect on Yield
L-ValineIsobutyryl-CoAA4/A5 (Butyryl chain)+100% vs. control
L-LeucineIsovaleryl-CoAA1/A3 (Isovaleryl chain)+300% vs. control
α-Aminobutyric acidN/ANoneInhibits growth

Enzymatic Mechanisms for Macrolide Core Assembly

The assembly involves three catalytic stages:

  • Polyketide Chain Assembly:
  • KitA-I, KitA-II, and KitA-III PKS modules catalyze 12 iterative cycles of decarboxylative Claisen condensation using malonyl-CoA and methylmalonyl-CoA extender units [7] [8].
  • Key domains: Ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), and dehydratase (DH) [7].
  • Macrolactonization:
  • The terminal thioesterase (TE) domain cyclizes the linear polyketide into the 16-membered lactone (aglycone) [7].
  • Post-PKS Modifications:
  • Glycosylation: KitB attaches L-mycarose to the C5 hydroxyl, followed by KitC-mediated attachment of D-mycinose to C14 [2] [7].
  • Acylation: An acyltransferase transfers isovaleryl/isobutyryl groups from CoA donors to the C3 hydroxyl of mycarose, determining component specificity (A1/A3 vs. A4/A5) [8].

Optimization of Fermentation Conditions for Yield Enhancement

Critical parameters for industrial-scale production:

Table 2: Fermentation Parameters and Optimization Outcomes

ParameterBaseline ValueOptimized ValueEffect on Yield
Temperature28°C30°C+35% total output
pH6.87.2+22% A1/A3
Dissolved Oxygen20% saturation40% saturation+28% total output
Glucose FeedingBatchFed-batch+50% cell density
Precursor (L-Leucine)0 mM5 mM+300% A1/A3

Key Findings:

  • Carbon/Nitrogen Balance: Glucose (30 g/L) and soybean meal (15 g/L) maximize biomass without catabolite repression [8] [10].
  • Oxygen Transfer: Enhanced aeration (0.8 vvm) prevents PKS oxygen limitation [10].
  • Precursor Feeding: 5 mM L-leucine shifts production toward high-potency components A1/A3 (isovaleryl derivatives) [8].

Genetic Modification Strategies for Component-Specific Production

Approaches to Overcome Native Regulation:

  • Precursor Pathway Engineering:
  • l-Leucine Overproduction: Mutants resistant to the leucine analog 4-azaleucine exhibit deregulated α-isopropylmalate synthase (IPMS), increasing intracellular leucine by 6-fold and elevating A1/A3 titers to >90% of total kitasamycin [8].
  • Promoter Engineering:
  • Replacement of native promoters with ermE strong promoters upregulates rate-limiting PKS and glycosyltransferase genes [10].
  • CRISPR-Cas9-Mediated Knockouts:
  • Deletion of butyryl-CoA transferase redirects flux toward isovaleryl-CoA, reducing A4/A5 byproducts [10].
  • Heterologous Expression:
  • Cloning of the entire BGC into S. lividans improves yield by 2.3-fold due to reduced native protease activity [8].

Concluding RemarksKitasamycin tartrate biosynthesis exemplifies the synergy between traditional fermentation and modern synthetic biology. Advances in S. kitasatoensis genomics, PKS enzymology, and metabolic engineering have enabled precise control over component ratios and yields. Future work will focus on de novo pathway reconstruction in industrial chassis strains to bypass native regulatory bottlenecks.

Properties

CAS Number

37280-56-1

Product Name

Kitasamycin tartrate

IUPAC Name

2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

Molecular Formula

C40H67NO18

Molecular Weight

850.0 g/mol

InChI

InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1

InChI Key

LCDBILLRZFJKMN-UHAPRCTLSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

Solubility

Soluble in DMSO

Synonyms

Kitasamycin tartrate; Leucomycin tartrate;

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

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